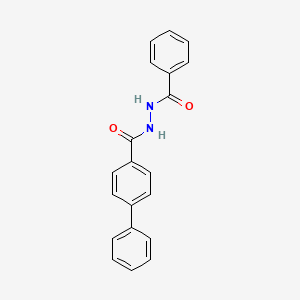

N'-benzoyl-4-biphenylcarbohydrazide

Description

N'-Benzoyl-4-biphenylcarbohydrazide is a carbohydrazide derivative characterized by a biphenyl core linked to a benzoylhydrazide group.

Properties

Molecular Formula |

C20H16N2O2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

N'-benzoyl-4-phenylbenzohydrazide |

InChI |

InChI=1S/C20H16N2O2/c23-19(17-9-5-2-6-10-17)21-22-20(24)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,21,23)(H,22,24) |

InChI Key |

IPWKDRARRODXMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-4-biphenylcarbohydrazide typically involves the reaction of 4-biphenylcarbohydrazide with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

4-biphenylcarbohydrazide+benzoyl chloride→N’-benzoyl-4-biphenylcarbohydrazide+HCl

Industrial Production Methods

In an industrial setting, the production of N’-benzoyl-4-biphenylcarbohydrazide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-4-biphenylcarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

N'-Benzoyl-4-biphenylcarbohydrazide has been studied for its antimicrobial activities. Research indicates that derivatives of hydrazides exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | E. faecalis | 104.60 µM |

| 4b | P. aeruginosa | 95.39 µM |

| 4c | S. aureus | 91.75 µM |

| 4d | S. typhi | 191.60 µM |

These findings suggest that modifications to the hydrazide structure can enhance antimicrobial efficacy, making this compound a promising candidate for further development in antimicrobial therapies.

Anticancer Potential

The compound has also been explored for its anticancer properties. Similar structures have been shown to interact with key biological targets involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR). Studies indicate that certain derivatives demonstrate significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer treatment.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Benzohydrazone Derivative A | HCT116 (Colorectal) | 5.85 |

| Benzohydrazone Derivative B | HCT116 (Colorectal) | 4.53 |

These results highlight the importance of structural modifications in enhancing the anticancer activity of hydrazone derivatives.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for developing effective therapies. Interaction studies may include:

- Molecular Docking : To predict binding affinities with target proteins.

- Pharmacokinetic Studies : To assess absorption, distribution, metabolism, and excretion (ADME) profiles.

- In Vivo Studies : To evaluate efficacy and safety in animal models.

Mechanism of Action

The mechanism by which N’-benzoyl-4-biphenylcarbohydrazide exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties of N'-benzoyl-4-biphenylcarbohydrazide and its analogs:

*Estimated based on structural analogs.

Key Observations:

- Heterocyclic Additions: Piperidine () and pyrazole () rings introduce conformational flexibility and hydrogen-bonding sites, which may improve receptor binding .

Biological Activity

N'-benzoyl-4-biphenylcarbohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a biphenyl moiety attached to a hydrazide functional group, which is known to influence its biological activity. The structural formula can be represented as follows:

This compound's unique structure provides a platform for various interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound has been attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, studies have reported that modifications in hydrazide structures can lead to improved inhibition profiles against these enzymes .

- Antimicrobial Activity : The compound may exhibit antimicrobial properties. Research into related hydrazides has indicated that they can effectively inhibit the growth of various bacterial strains, potentially by disrupting cell wall synthesis or protein biosynthesis pathways .

Antimicrobial Efficacy

A study focusing on derivatives of benzoyl-hydrazides demonstrated moderate antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentrations (MIC) for related compounds were noted to be around 62.5 µM, indicating that structural modifications can enhance efficacy against resistant strains .

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound's derivatives exhibited varying IC50 values. For example:

| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |

|---|---|---|

| This compound | TBD | TBD |

| Rivastigmine | 56.10 | 38.40 |

| Other derivatives | 27.04 - 106.75 | 58.01 - 277.48 |

The data suggests that while some derivatives outperform traditional inhibitors like rivastigmine, there remains significant room for optimization in the design of new compounds .

Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of this compound have utilized various mammalian cell lines. These assays are critical for evaluating the safety profile of new compounds before clinical trials. The results indicated that certain derivatives did not exhibit significant cytotoxic effects on HepG2 and MonoMac6 cell lines, suggesting a favorable safety margin .

Antidiabetic Properties

Preliminary investigations into the antidiabetic potential of related hydrazides revealed their ability to inhibit enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. This mechanism could contribute to lower blood sugar levels and presents an avenue for further exploration in diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.